2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide
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Overview
Description
This compound is a mouthful, so let’s break it down. Its IUPAC name is 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide . Quite a tongue-twister, right? Let’s explore its structure and properties.
Chemical Formula: CHNOS
Molecular Weight: 362.42 g/mol
This compound belongs to the class of heterocyclic compounds , containing both nitrogen and oxygen atoms in its ring system. The intriguing combination of a benzodioxepin core and a triazole ring suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.
Chemical Reactions Analysis
Oxidation: Can be oxidized to form sulfoxide or sulfone derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines).
Major Products: Sulfur-containing derivatives and amide analogs.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anticancer).
Chemistry: Used as a building block in drug discovery.
Industry: Employed in the synthesis of novel materials.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features: Its benzodioxepin-triazole hybrid structure sets it apart.
Similar Compounds: Explore related compounds like 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol and (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .
Properties
Molecular Formula |
C17H22N4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-3-7-18-15(22)11-25-17-20-19-16(21(17)2)12-5-6-13-14(10-12)24-9-4-8-23-13/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,18,22) |
InChI Key |
DISWNMLATZGBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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